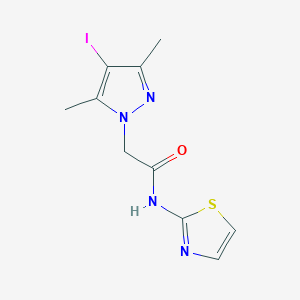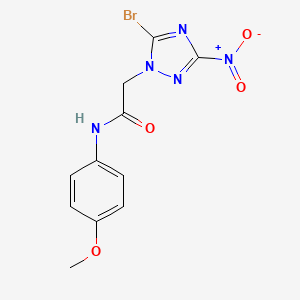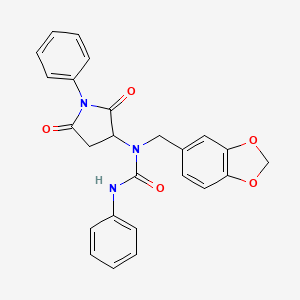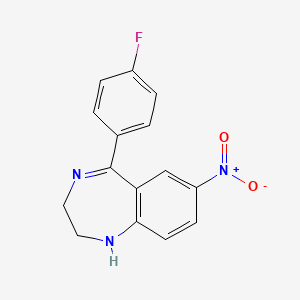![molecular formula C28H29N3O6S B11075009 Ethyl 4-[({1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11075009.png)
Ethyl 4-[({1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as esters, amides, and aromatic rings. Its unique chemical properties make it a subject of interest in medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Key steps in the synthesis may include:
Formation of the Imidazolidinyl Core: This involves the reaction of 3-METHOXYPHENYL and 3-METHYL-2-THIENYL derivatives with suitable reagents to form the imidazolidinyl ring.
Acetylation: The imidazolidinyl intermediate is then acetylated using acetic anhydride or acetyl chloride under controlled conditions.
Amination: The acetylated intermediate undergoes amination with 4-AMINOBENZOIC ACID to form the final compound.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production costs.
化学反应分析
Types of Reactions
ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted esters.
科学研究应用
ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE has diverse applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and synthetic polymers.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
作用机制
The mechanism of action of ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s imidazolidinyl core and aromatic rings facilitate binding to active sites, leading to inhibition or activation of biological pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
相似化合物的比较
ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE can be compared with similar compounds such as:
ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE: Similar structure but lacks the methyl group on the thiophene ring.
ETHYL 4-[(2-{1-(3-HYDROXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE: Similar structure but has a hydroxyl group instead of a methoxy group on the phenyl ring.
The uniqueness of ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C28H29N3O6S |
|---|---|
分子量 |
535.6 g/mol |
IUPAC 名称 |
ethyl 4-[[2-[1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C28H29N3O6S/c1-4-37-27(34)19-8-10-20(11-9-19)29-25(32)17-23-26(33)31(21-6-5-7-22(16-21)36-3)28(35)30(23)14-12-24-18(2)13-15-38-24/h5-11,13,15-16,23H,4,12,14,17H2,1-3H3,(H,29,32) |
InChI 键 |
FGQJQKBSCOVJEQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=C(C=CS3)C)C4=CC(=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1Z)-N'-[(furan-2-ylcarbonyl)oxy]-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]ethanimidamide](/img/structure/B11074928.png)
![1-[2-(4-Methoxyphenyl)ethyl]-3-pyridin-3-ylthiourea](/img/structure/B11074936.png)
![4-chloro-N-{[(5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide](/img/structure/B11074942.png)
![3-(4-Chlorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid](/img/structure/B11074953.png)


![3-[(2-phenoxyethyl)sulfanyl]-5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11074974.png)

![2-Methyl-4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline](/img/structure/B11074998.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11075000.png)

![2-methyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11075023.png)
![5-(4-Chlorophenyl)-2-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11075024.png)
![2-Amino-1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11075032.png)
